molecular formula C21H21ClN4O3S2 B2478378 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide CAS No. 894948-78-8

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2478378
CAS No.: 894948-78-8
M. Wt: 476.99
InChI Key: FVRFGFJIPVJUKT-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with an amino group at position 4 and a 4-(propan-2-yl)benzenesulfonyl group at position 3. A sulfanyl bridge links the pyrimidine to an acetamide moiety, which is further substituted with a 3-chlorophenyl group. This structure is distinct from related acetamide-pyrimidine derivatives due to the unique combination of sulfonyl and isopropyl substituents .

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRFGFJIPVJUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and amino groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the chlorophenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Industrial methods may also involve continuous flow processes to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The sulfonyl and amino groups play a crucial role in these interactions, while the chlorophenylacetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
  • Key Differences: The pyrimidine ring contains 4,6-diamino groups instead of a sulfonyl group. The chlorophenyl group is at the 4-position (vs. 3-position in the target compound).
  • Impact: The 4-chlorophenyl substituent results in a larger dihedral angle (67.84°) between the pyrimidine and benzene rings compared to 42.25° in the 3-chlorophenyl analogue, suggesting altered conformational stability .
N-(2-Chlorophenyl)-2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)Acetamide
  • Key Differences: The pyrimidine ring is substituted with 4,6-dimethyl groups rather than amino and sulfonyl groups. The chlorophenyl group is at the 2-position.
  • The 2-chlorophenyl substitution creates steric hindrance, which may limit binding to planar receptor sites compared to the 3-chlorophenyl analogue .

Heterocyclic System Variations

Triazole-Based Analogues (e.g., 2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Butylphenyl)Acetamide)
  • Key Differences :
    • Replaces the pyrimidine ring with a 1,2,4-triazole system.
    • Substituted with a 4-butylphenyl group instead of 3-chlorophenyl.
  • The bulky butylphenyl group may enhance hydrophobic interactions but reduce solubility .

Sulfonyl vs. Sulfanyl/Sulfonamide Groups

4-[3-Chloro-2-(5-Nitro-Furan-2-yl)-4-Oxo-Azetidin-1-yl]-N-Pyrimidin-2-yl-Benzenesulfonamide
  • Key Differences: Contains a sulfonamide linkage instead of a sulfonyl group. Features a nitro-furan-azetidinone hybrid structure.

Structural and Crystallographic Insights

  • Intramolecular Hydrogen Bonding: The target compound’s amino group on the pyrimidine likely forms an N–H⋯N hydrogen bond, stabilizing a folded conformation, as seen in analogues like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
  • Dihedral Angles :
    • The dihedral angle between the pyrimidine and 3-chlorophenyl rings (42.25°) is smaller than in 2- or 4-chlorophenyl analogues, suggesting a more planar conformation that could enhance π-π stacking interactions .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name Pyrimidine Substituents Chlorophenyl Position Dihedral Angle (°) Molecular Weight (g/mol)
Target Compound 4-Amino, 5-(4-isopropylsulfonyl) 3 42.25 ~465.0 (calculated)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diamino 4 67.84 353.81
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 4,6-Dimethyl 2 59.70 337.84

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a complex organic molecule exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules known for their kinase inhibitory properties, particularly in the treatment of various cancers. The structural components include:

  • Pyrimidine ring : Central to its biological activity.
  • Sulfonamide group : Contributes to its interaction with biological targets.
  • Chlorophenyl and propan-2-yl substituents : Enhance the compound's lipophilicity and target specificity.

The biological activity of the compound primarily revolves around its role as a multikinase inhibitor , which can modulate various signaling pathways involved in cell proliferation and survival. The following mechanisms have been identified:

  • Inhibition of Kinase Activity : The compound has shown potent inhibitory effects against several kinases, including:
    • CDK4 and CDK6 (cyclin-dependent kinases)
    • FGFR1 (fibroblast growth factor receptor)
    • PDGFRβ (platelet-derived growth factor receptor)
    • PI3K-δ (phosphoinositide 3-kinase delta)
  • Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties by modulating cytokine release.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Remarks
K562 (CML)0.03High sensitivity to the compound
DU145 (Prostate)0.05Significant growth inhibition
HCT15 (Colorectal)0.30Moderate sensitivity
CAPAN-1 (Pancreatic)0.50Moderate growth inhibition

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Case Studies

  • Chronic Myelogenous Leukemia (CML) : A study involving K562 cells demonstrated that treatment with the compound at concentrations as low as 30 nM resulted in significant apoptosis induction, indicating its potential for CML treatment .
  • Prostate Cancer : In DU145 cells, the compound exhibited an IC50 value of approximately 0.05 µM, showcasing its strong cytotoxic effects and suggesting further exploration in prostate cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:

  • Absorption : The lipophilic nature due to propan-2-yl and chlorophenyl groups suggests good absorption characteristics.
  • Metabolism : Likely metabolized via liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Toxicity : Preliminary toxicity assessments indicate manageable side effects at therapeutic doses; however, comprehensive toxicity profiles are still required.

Q & A

Q. What are the key synthetic challenges in preparing 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of pyrimidine intermediates, sulfanyl group introduction, and final acetamide coupling. Key challenges include:

  • Stereochemical control during sulfonylation to avoid byproducts (e.g., over-sulfonation).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote hydrolysis; ethanol or THF balances reactivity and stability .
  • Catalysts : Use of triethylamine or K₂CO₃ as bases enhances nucleophilic substitution efficiency .
  • Temperature control : Reactions at 60–80°C optimize yield while minimizing decomposition .
    Data Table :
StepKey ReagentsOptimal ConditionsYield (%)
14-(propan-2-yl)benzenesulfonyl chlorideDMF, 70°C, 4h65–75
2Thiourea, K₂CO₃Ethanol, reflux, 6h55–60
33-chloroaniline, EDC·HClTHF, RT, 12h70–80

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between pyrimidine and benzene rings, as in analogous structures ).
  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., NH₂ at δ 6.5–7.0 ppm, sulfonyl protons at δ 2.8–3.2 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace intermediates .

Q. What preliminary assays are recommended to assess its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to sulfonamide-pyrimidine scaffolds' known kinase affinity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between this compound and structural analogs be resolved?

Methodological Answer:

  • Comparative crystallography : Analyze differences in substituent orientation (e.g., 3-chlorophenyl vs. 4-fluorophenyl analogs) impacting target binding .
  • SAR studies : Systematically modify substituents (e.g., replace propan-2-yl with ethyl) and correlate changes with activity .
  • Molecular dynamics simulations : Model ligand-protein interactions to identify critical binding residues (e.g., hydrophobic pockets vs. hydrogen-bond donors) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl group oxidation) and introduce blocking groups (e.g., methyl) .
  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles .
  • Plasma protein binding : Measure via equilibrium dialysis; modify logP by adding polar groups (e.g., hydroxyl) .

Q. How can researchers design experiments to explore its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases using competitive binding assays (e.g., ADP-Glo™) .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M EGFR) to test resistance mechanisms .
  • In silico docking : Use AutoDock Vina to predict binding poses; validate with crystallographic data .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
    • LC-QTOF-MS : Identifies hydrolyzed (e.g., acetamide cleavage) or oxidized (sulfone formation) products .
    • FTIR : Detects carbonyl group changes (e.g., amide vs. carboxylic acid) .

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